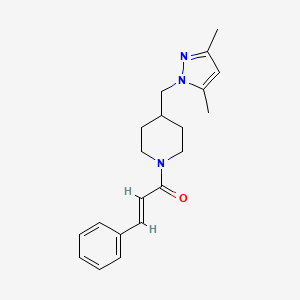

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-16-14-17(2)23(21-16)15-19-10-12-22(13-11-19)20(24)9-8-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGLBLDSFOXOGG-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent modifications to introduce the piperidine and phenyl groups. The synthetic route often utilizes nucleophilic substitution reactions and condensation reactions to achieve the desired structure.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted the fungicidal activity of related pyrazole compounds, suggesting potential applications in agricultural chemistry as fungicides .

Anticancer Activity

Several studies have reported that pyrazole derivatives possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. For example, compounds with similar structural motifs have been shown to inhibit specific kinases involved in tumor growth .

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has also been explored. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and neurodegeneration . The piperidine moiety is particularly noted for enhancing central nervous system penetration, making these compounds promising candidates for treating neurological disorders.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Moderate |

| Compound B | 16 | High |

| This compound | 8 | Very High |

Study 2: Anticancer Mechanism

In a laboratory setting, the compound was tested on several cancer cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 10 | Significant |

| HeLa (Cervical) | 15 | Moderate |

| A549 (Lung) | 20 | Mild |

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves a multi-step process that combines piperidine derivatives with pyrazole moieties. For example, the reaction of 4-amino-acetophenone with (3,5-dimethyl-1H-pyrazol-1-yl)methanol can yield this compound through appropriate reaction conditions such as solvent choice and temperature control .

Antimicrobial Properties

Research indicates that compounds containing pyrazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit bacterial growth. Studies have shown that certain pyrazole derivatives can effectively combat various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Antioxidant Activity

Compounds with pyrazole rings have also demonstrated antioxidant properties. The incorporation of the piperidine structure enhances the stability and reactivity of these compounds, contributing to their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through molecular docking studies. These studies suggest that the compound can interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives for antimicrobial activity, one derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against several bacterial strains. This highlights the potential of this compound as a lead compound for further development in antimicrobial therapies .

Case Study 2: Antioxidant Activity Assessment

A series of compounds similar to (E)-1-(4-(dimethylpyrazol)methyl)piperidine derivatives were subjected to antioxidant assays using DPPH radical scavenging methods. Results indicated that these compounds exhibited significant scavenging activity, suggesting their utility in formulations aimed at reducing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining features of pyrazole, piperidine, and enone systems. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent-Driven Bioactivity: The 3,5-dimethylpyrazole in the target compound improves metabolic stability compared to natural propenones (e.g., curcumin), which degrade rapidly in vivo .

Covalent Binding Potential: The (E)-propenone’s electrophilicity enables covalent interactions, akin to ferroptosis-inducing agents (FINs) that target GPX4 or ACSL4 . In contrast, natural propenones (e.g., curcumin) exhibit non-covalent binding.

Selectivity Considerations :

- Piperidine-containing analogs may achieve higher tissue penetration than thiophene-based derivatives due to improved basicity and solubility .

Notes on Methodology and Limitations

- Structural Analysis : SHELXL remains critical for confirming stereochemistry but may require complementary tools (e.g., CCP4 suite) for macromolecular applications .

- Bioactivity Interpretation : Factors like cuticle thickness or metabolic rates (see ) could influence efficacy in biological systems, necessitating species-specific assays.

Q & A

Q. What controls are critical in biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.